molecular formula C25H34N6O3 B588863 Acetylvardenafil CAS No. 1261351-28-3

Acetylvardenafil

Cat. No. B588863
CAS RN: 1261351-28-3
M. Wt: 466.586
InChI Key: XWSVFUHSNIIXMW-UHFFFAOYSA-N
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Description

Acetylvardenafil is an aromatic ketone . It is a potent and highly selective oral phosphodiesterase type 5 (PDE5) inhibitor . It is used in the treatment of male erectile dysfunction .

Scientific Research Applications

  • Detection and Structural Analysis : Acetylvardenafil was identified as an adulterant in a dietary supplement named MEGATON. It was detected using high-performance liquid chromatography and further structurally analyzed using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This compound, identified as 2-(2-ethoxy-5-(2-(4-ethylpiperazin-1-yl)acetyl)phenyl)-5-methyl-7-propyl-imidazo(5,1-f)-(1,2,4)triazin-4(3H)-one, differs from vardenafil by having an acetyl group instead of a sulfonyl group in its structure (Lee, Kim, Jang, Kwon, & Lee, 2011).

  • Potential Pharmacological Effects : While specific studies on Acetylvardenafil's pharmacological effects are not directly available, research on related compounds, such as other vardenafil analogues and acetylated compounds in different contexts, might offer indirect insights. For instance, studies on various acetylated compounds have shown their potential in treating neurodegenerative diseases, enhancing cognitive function, and improving endothelial dysfunction in certain conditions (Tardiolo, Bramanti, & Mazzon, 2018).

  • Regulatory Concerns and Safety : The presence of Acetylvardenafil in dietary supplements like MEGATON raises concerns about the regulation and safety of such supplements. The unauthorized inclusion of pharmaceutical analogues in supplements could pose health risks to consumers and highlights the need for stringent quality control in the dietary supplement industry.

Mechanism of Action

Target of Action

Acetylvardenafil, like its parent compound vardenafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis . It plays a crucial role in regulating the intracellular concentrations of cyclic guanosine monophosphate (cGMP), which is a key mediator of smooth muscle relaxation and vasodilation .

Mode of Action

Acetylvardenafil acts by inhibiting the PDE5 enzyme, thereby preventing the degradation of cGMP . During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which increases the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . The increased cGMP levels lead to smooth muscle relaxation and increased blood flow into the penis, resulting in an erection .

Biochemical Pathways

The primary biochemical pathway affected by acetylvardenafil is the NO/cGMP pathway . By inhibiting PDE5, acetylvardenafil prevents the breakdown of cGMP, leading to an increase in cGMP levels. This results in the relaxation of smooth muscle cells in the corpus cavernosum and dilation of the penile arteries, facilitating increased blood flow and penile erection .

Pharmacokinetics

Vardenafil is rapidly absorbed with a time to peak plasma concentration of about 0.5 to 2 hours . It is metabolized in the liver via CYP3A4, and its terminal half-life is approximately 4 to 6 hours . The bioavailability of vardenafil is about 14.5% . It’s reasonable to expect that acetylvardenafil would have similar pharmacokinetic properties.

Result of Action

The primary molecular effect of acetylvardenafil is the inhibition of PDE5, leading to an increase in cGMP levels . At the cellular level, this results in the relaxation of smooth muscle cells in the corpus cavernosum and increased blood flow into the penis, facilitating penile erection .

Action Environment

Environmental factors such as temperature, humidity, and light can influence the stability of acetylvardenafil . Moreover, individual factors such as age, smoking, depression, diabetes, and cardiovascular disease can influence the efficacy of PDE5 inhibitors, including acetylvardenafil .

properties

IUPAC Name

2-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3/c1-5-8-22-26-17(4)23-25(33)27-24(28-31(22)23)19-15-18(9-10-21(19)34-7-3)20(32)16-30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,27,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSVFUHSNIIXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858558
Record name 2-{2-Ethoxy-5-[(4-ethylpiperazin-1-yl)acetyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylvardenafil

CAS RN

1261351-28-3
Record name Acetylvardenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261351283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{2-Ethoxy-5-[(4-ethylpiperazin-1-yl)acetyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYLVARDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12CRG74917
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: Why is Acetylvardenafil considered a potentially dangerous food adulterant?

A1: The paper highlights that Acetylvardenafil is a synthetic analogue of Vardenafil, a medication used to treat erectile dysfunction. Crucially, the safety of Acetylvardenafil and other similar compounds found in food products is unproven []. The presence of such substances in food poses a serious health risk as their effects on the human body are unknown, and consumers are unknowingly exposed.

Q2: What analytical techniques are useful for identifying Acetylvardenafil in food products?

A2: The research paper focuses on the importance of accurate identification and characterization of these illegal compounds. While not delving into specific techniques for Acetylvardenafil, it emphasizes the role of analytical methods in food safety, particularly for characterizing anti-impotence drug analogues like Acetylvardenafil []. This suggests that techniques commonly used for drug analysis, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), could be employed for this purpose.

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